molecular formula C12H24N2O2 B2411120 tert-butyl N-(azepan-3-ylmethyl)carbamate CAS No. 1440960-78-0

tert-butyl N-(azepan-3-ylmethyl)carbamate

Cat. No.: B2411120
CAS No.: 1440960-78-0
M. Wt: 228.336
InChI Key: COSIGBHYGJGZHZ-UHFFFAOYSA-N
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Description

tert-Butyl N-(azepan-3-ylmethyl)carbamate: is a chemical compound with the molecular formula C₁₂H₂₄N₂O₂ and a molecular weight of 228.33 g/mol . It is commonly used in organic synthesis and research due to its unique structural properties and reactivity.

Safety and Hazards

The safety information for “tert-butyl N-(azepan-3-ylmethyl)carbamate” indicates that it has the following hazard statements: H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(azepan-3-ylmethyl)carbamate typically involves the reaction of azepane with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of larger reactors and more efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(azepan-3-ylmethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of tert-butyl N-(azepan-3-ylmethyl)carbamate involves its ability to act as a protecting group for amines. It forms a stable carbamate linkage with the amine, preventing unwanted reactions during synthesis. The tert-butyl group can be removed under acidic conditions, releasing the free amine .

Comparison with Similar Compounds

  • tert-Butyl N-(2-aminoethyl)carbamate
  • tert-Butyl N-(3-aminopropyl)carbamate
  • tert-Butyl N-(4-aminobutyl)carbamate

Uniqueness: tert-Butyl N-(azepan-3-ylmethyl)carbamate is unique due to its seven-membered ring structure, which imparts different steric and electronic properties compared to other carbamates. This makes it particularly useful in the synthesis of complex molecules where specific spatial arrangements are required .

Properties

IUPAC Name

tert-butyl N-(azepan-3-ylmethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-9-10-6-4-5-7-13-8-10/h10,13H,4-9H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COSIGBHYGJGZHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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